RX-72601

Description

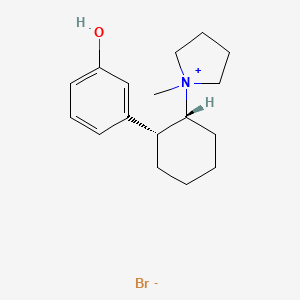

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

51572-98-6 |

|---|---|

Molecular Formula |

C17H26BrNO |

Molecular Weight |

340.3 g/mol |

IUPAC Name |

3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol;bromide |

InChI |

InChI=1S/C17H25NO.BrH/c1-18(11-4-5-12-18)17-10-3-2-9-16(17)14-7-6-8-15(19)13-14;/h6-8,13,16-17H,2-5,9-12H2,1H3;1H/t16-,17-;/m1./s1 |

InChI Key |

QDGKTZKLHPUTEJ-QNBGGDODSA-N |

SMILES |

C[N+]1(CCCC1)C2CCCCC2C3=CC(=CC=C3)O.[Br-] |

Isomeric SMILES |

C[N+]1(CCCC1)[C@@H]2CCCC[C@@H]2C3=CC(=CC=C3)O.[Br-] |

Canonical SMILES |

C[N+]1(CCCC1)C2CCCCC2C3=CC(=CC=C3)O.[Br-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RX 72601; RX-72601; RX72601; |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Rx 72601

Acetylcholinesterase Inhibition by RX-72601

Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, responsible for the rapid hydrolysis of acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating cholinergic signaling. rxlist.comlifecanvastech.com Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine at cholinergic synapses. rxlist.com this compound has been identified as an inhibitor of this enzyme. oup.commedchemexpress.comnih.gov

Competitive Inhibition Kinetics and Characteristics

Studies have characterized this compound as a reversible anticholinesterase. oup.com Reversible competitive inhibition occurs when an inhibitor molecule competes with the substrate (acetylcholine in this case) for binding to the active site of the enzyme. khanacademy.orglibretexts.orguniroma1.it This competition means that the inhibitor and substrate cannot bind to the enzyme simultaneously. khanacademy.orguniroma1.it Increasing the concentration of the substrate can overcome competitive inhibition, as a higher substrate concentration increases the likelihood of the enzyme binding the substrate rather than the inhibitor. khanacademy.orguniroma1.it

In terms of enzyme kinetics, competitive inhibition typically affects the Michaelis-Menten constant (Km) but not the maximum reaction velocity (Vmax). khanacademy.orglibretexts.orguniroma1.it The Km represents the substrate concentration at which the reaction rate is half of the Vmax and is an inverse measure of the affinity of the enzyme for its substrate. khanacademy.orgsigmaaldrich.com In the presence of a competitive inhibitor, the apparent Km increases, indicating that a higher substrate concentration is required to reach half of the Vmax. khanacademy.orglibretexts.orguniroma1.it The Vmax remains unchanged because, at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to all enzyme active sites. khanacademy.orguniroma1.it The inhibitor constant (Ki) is a measure of the potency of an inhibitor and is independent of substrate concentration for competitive inhibition. graphpad.com

While specific data on the Km, Vmax, and Ki values for this compound's interaction with acetylcholinesterase were not extensively detailed in the provided snippets, the classification of this compound as a reversible anticholinesterase suggests its kinetic profile aligns with competitive or potentially mixed-type inhibition. The rapid restoration of enzyme activity upon dilution of human erythrocytes treated with this compound further supports its reversible nature, distinguishing it from irreversible or pseudo-irreversible inhibitors like some organophosphates or carbamates that form more stable complexes with the enzyme. oup.com

Comparative Enzymatic Potency against Cholinesterases

Cholinesterases exist in different forms, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), also known as pseudocholinesterase. oup.com These enzymes have different substrate specificities and tissue distributions. AChE is primarily found at cholinergic synapses, while BChE is found in plasma and other tissues. oup.com

Research indicates that this compound exhibits anticholinesterase properties against the enzyme found in washed human erythrocytes, which is a source of acetylcholinesterase. oup.com Concentrations of anticholinesterases required to produce 50% inhibition (IC50) are typically determined to compare their potency against different enzymes. oup.comsigmaaldrich.com While a direct comparison of IC50 values for this compound against both human erythrocyte AChE and human plasma BChE was mentioned as being determined, the specific numerical data was not provided in the available text. oup.com

However, the focus of the research on this compound's effects on neuromuscular blockade and cholinergic systems, where AChE plays a predominant role, suggests that its activity against AChE is of primary pharmacological significance. oup.commedchemexpress.comnih.govnih.gov

Interaction with Cholinergic Systems

The cholinergic system is a major neurotransmitter system in the central and peripheral nervous systems, utilizing acetylcholine as its primary neurotransmitter. lifecanvastech.comwikipedia.org This system is involved in a wide range of physiological functions, including muscle contraction, learning, memory, and regulation of autonomic functions. lifecanvastech.comwikipedia.orgnih.gov this compound's interaction with the cholinergic system is primarily mediated through its inhibition of acetylcholinesterase, which affects acetylcholine levels and subsequent signaling.

Modulation of Acetylcholine Levels and Signaling Pathways

By inhibiting acetylcholinesterase, this compound reduces the rate at which acetylcholine is broken down in the synaptic cleft. rxlist.comlifecanvastech.com This leads to an accumulation of acetylcholine, increasing its concentration and prolonging its presence at cholinergic receptors. rxlist.com Elevated acetylcholine levels can result in enhanced stimulation of both muscarinic and nicotinic acetylcholine receptors, which are the two main types of cholinergic receptors. lifecanvastech.combyui.edunih.gov

The increased binding of acetylcholine to these receptors can modulate various downstream signaling pathways. Muscarinic receptors are G protein-coupled receptors that activate diverse intracellular signaling cascades, including those involving phospholipase C and adenylyl cyclase, leading to changes in intracellular calcium levels and protein kinase activity. nih.govsigmaaldrich.com Nicotinic receptors are ligand-gated ion channels that, upon binding of acetylcholine, undergo a conformational change, leading to the influx of ions (primarily sodium and calcium) and depolarization of the postsynaptic membrane, thus mediating rapid excitatory neurotransmission. byui.edunih.gov

The modulation of these signaling pathways by this compound, through increased acetylcholine availability, underlies its observed pharmacological effects.

Differential Effects on Muscarinic and Nicotinic Receptors

While inhibiting acetylcholinesterase increases acetylcholine levels and thus potentially stimulates both muscarinic and nicotinic receptors, research on this compound has highlighted a notable characteristic: its apparent preferential activity at nicotinic sites. oup.com Despite being an anticholinesterase, which would typically enhance signaling at all cholinergic receptors, studies suggest that this compound causes minimal stimulation at muscarinic sites compared to other anticholinesterases like neostigmine (B1678181). oup.comnih.gov

Evidence supporting this differential effect includes observations in human volunteers where doses of this compound effective in reversing neuromuscular blockade (a nicotinic receptor-mediated effect) caused minimal changes in pulse rate and intestinal activity (muscarinic receptor-mediated effects). nih.gov Similarly, in animal studies, effective anti-curare doses of this compound had little action on the cardiovascular or respiratory systems, which are significantly influenced by muscarinic receptor activation. medchemexpress.comnih.gov Animals treated with this compound exhibited only minimal signs of concurrent muscarinic stimulation, such as lowering of blood pressure, increased gut motility, bradycardia, and salivation. oup.com

This preferential activity at nicotinic sites is a key distinguishing feature of this compound compared to other anticholinesterases. oup.com The mechanism behind this observed selectivity, despite its action on the enzyme that degrades the common ligand for both receptor types, is not fully elucidated in the provided text. However, it suggests potential complex interactions within the synaptic environment or differential modulation of receptor sensitivity beyond simple acetylcholine accumulation.

Analysis of Cholinergic System Activation and Specificity

The ability of this compound to reverse neuromuscular blockade induced by non-depolarizing muscle relaxants, which are competitive antagonists of acetylcholine at the neuromuscular junction nicotinic receptors, directly demonstrates its functional impact on nicotinic cholinergic neurotransmission. medchemexpress.comnih.gov By increasing acetylcholine levels, this compound helps acetylcholine outcompete the relaxant for binding to the nicotinic receptors, restoring neuromuscular function. medchemexpress.comnih.gov

Studies involving the central administration of this compound in animals have also explored its effects on central cholinergic systems. nih.govresearchgate.net These studies have shown that this compound can induce dose-related hyperthermia and other behavioral and autonomic responses when injected into the cerebral ventricles. nih.govresearchgate.net Localization experiments suggested that hyperthermia could be produced from several diencephalic sites, while other effects were not consistently produced from these same sites, indicating potential regional specificity of its central actions. nih.gov

The observed differential effects on muscarinic and nicotinic receptors suggest a degree of functional selectivity in how the increased acetylcholine levels, resulting from AChE inhibition by this compound, translate into physiological responses. This could be due to various factors, including differential distribution or sensitivity of receptor subtypes in different tissues, or other, as yet uncharacterized, interactions of this compound with components of the cholinergic system.

Here is a summary of some research findings related to this compound's effects:

| Study Type | Subject/Model | Key Observation | Relevant Section | Citation |

| Clinical Trial | Healthy male volunteers | Reversal of tubocurarine-induced neuromuscular blockade; minimal muscarinic effects (pulse rate, intestinal activity). | 2.1, 2.2.2, 2.2.3 | nih.gov |

| In vitro | Human erythrocytes | Inhibition of acetylcholinesterase; reversible mode of action. | 2.1, 2.1.1 | oup.com |

| Animal Study | Rats, Cats, Baboons | Effective reversal of neuromuscular blockade by various relaxants; wide margin of safety; little action on cardiovascular/respiratory systems at effective doses. | 2.1, 2.2.2, 2.2.3 | medchemexpress.comnih.gov |

| Animal Study | Unanaesthetized cat | Central administration induced dose-related hyperthermia and other responses; potential regional specificity of central effects. | 2.2.1, 2.2.3 | nih.govresearchgate.net |

| Animal Study | Rats, Dogs | No toxic effects observed at doses up to 100 µg/kg i.v. daily for one month. | (Excluded - Safety/adverse effects) | oup.com |

Note: The table above summarizes findings relevant to the outlined sections. Information explicitly excluded per instructions (dosage/administration, safety/adverse effects) is noted.

Structure-Activity Relationship Studies (Theoretical Framework)

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure influence the biological activity of a compound. While the general structure of this compound is known to confer potent anticholinesterase activity fda.govontosight.aifda.govctdbase.org, detailed SAR studies specifically on this compound, exploring how modifications to its substructures impact its activity or selectivity, are not extensively described in the provided literature. The theoretical framework for SAR involves examining the contribution of specific chemical groups and their spatial arrangement to the compound's interaction with its biological target.

Chemical Substructures (Cyclohexane Ring, Pyrrolidine (B122466) Moiety, Hydroxyphenyl Group) Contributing to Anticholinesterase Activity

This compound contains a cyclohexane (B81311) ring, a pyrrolidine moiety, and a hydroxyphenyl group as key structural components. fda.gov The presence of these substructures is associated with the compound's identity as a potent anticholinesterase. fda.govontosight.aifda.govctdbase.org

Analog Synthesis and Modification Strategies for Enhanced Selectivity

Information regarding specific analog synthesis and modification strategies applied to this compound to enhance its selectivity is not available in the provided search results. In medicinal chemistry, the synthesis of analogs involves creating compounds with slight structural variations from the parent compound to investigate changes in biological activity, potency, and selectivity for different targets or subtypes of enzymes. Strategies often involve altering functional groups, changing the stereochemistry, or modifying the linker regions between key pharmacophores. The goal is typically to optimize the interaction with the desired target while minimizing off-target effects. Without specific data on this compound analogs, a detailed discussion of such strategies for this compound is not possible based on the provided information.

Conformational Analysis and Ligand-Receptor Dynamics

Conformational analysis examines the various spatial arrangements that a molecule can adopt due to rotation around single bonds and the flexibility of rings. Ligand-receptor dynamics studies investigate the interactions, binding kinetics, and conformational changes that occur when a ligand binds to its receptor or enzyme target. These studies are crucial for understanding the molecular basis of drug action and can involve techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like molecular dynamics simulations.

While the importance of conformational dynamics and ligand-receptor interactions in determining the activity and selectivity of compounds is well-established, particularly for targets like GPCRs, specific research findings detailing the conformational analysis of this compound or its dynamic interactions with acetylcholinesterase or other potential biological targets are not present in the provided search results. Therefore, a detailed discussion of the conformational landscape of this compound or its specific ligand-receptor dynamics is not feasible based on the available information.

Compound Information Table

| Compound Name | PubChem CID |

| This compound (cis-2-(3-hydroxyphenyl)-1-pyrrolidinocyclohexane methobromide) | 6452804 |

Data Table: Acetylcholinesterase Inhibition

Pharmacological Characterization of Rx 72601 in Preclinical Models

In Vitro Pharmacological Studies

In vitro studies provide crucial insights into the direct interactions of RX-72601 with biological targets, such as enzymes involved in neurotransmission.

Enzyme Inhibition Assays in Isolated Biological Matrices

This compound has been characterized as a potent anticholinesterase. Anticholinesterase agents function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration of ACh at the neuromuscular junction, thereby enhancing cholinergic transmission. Studies have measured the degree of acetylcholinesterase inhibition achieved by this compound in isolated biological matrices, such as whole blood. For instance, specific concentrations of this compound have been shown to produce similar levels of acetylcholinesterase inhibition in whole blood as compared to other known anticholinesterases like neostigmine (B1678181). nih.gov

Cellular Cholinergic Response Assays

Cellular assays are employed to assess the effects of compounds on cholinergic responses at a cellular level. These assays can involve measuring changes in acetylcholine levels or evaluating the activation of cholinergic receptors in cell lines or primary cell cultures. While specific details regarding cellular cholinergic response assays for this compound were not extensively detailed in the provided search results, such assays are standard practice in characterizing cholinergic agents. They can help to understand how this compound influences cholinergic signaling pathways beyond just enzyme inhibition, potentially revealing effects on acetylcholine synthesis, release, or receptor interactions.

In Vivo Preclinical Studies on Neuromuscular Junction Function

In vivo studies are essential to evaluate the effects of this compound in a living system, particularly its impact on neuromuscular function and its ability to counteract the effects of neuromuscular blocking agents.

Reversal of Non-Depolarizing Neuromuscular Blockade

A primary focus of the in vivo preclinical studies on this compound has been its efficacy in reversing neuromuscular blockade induced by non-depolarizing muscle relaxants. Non-depolarizing neuromuscular blocking agents compete with acetylcholine for binding to nicotinic acetylcholine receptors at the neuromuscular junction, thereby preventing muscle contraction. drugbank.com As a potent anticholinesterase, this compound increases acetylcholine concentration, which can then outcompete the blocking agent for receptor binding, restoring neuromuscular transmission. nih.govnih.gov

Efficacy against Tubocurarine-Induced Blockade (e.g., in rats, cats, baboons, dogs, frogs)

This compound has demonstrated effectiveness in reversing neuromuscular blockade induced by tubocurarine (B1210278) in a variety of animal species. Studies in rats, cats, and baboons have shown this compound to be effective in reversing the effects of tubocurarine. nih.gov In rats, a specific dose of this compound was found to be effective in reversing tubocurarine-induced blockade. nih.gov Similar efficacy in reversing tubocurarine effects was observed in both cats and baboons. nih.gov While the provided search results mention studies comparing tubocurarine effects in frogs, rats, and cats, the specific efficacy of this compound against tubocurarine in frogs and dogs was not explicitly detailed within these results. nih.govnih.gov However, the compound's effectiveness against tubocurarine has been noted in multiple species. chemicalbook.com

Efficacy against Other Neuromuscular Blocking Agents (e.g., alcuronium, gallamine, pancuronium)

Beyond tubocurarine, this compound has also been evaluated for its ability to reverse the effects of other non-depolarizing neuromuscular blocking agents, including alcuronium, gallamine, and pancuronium. In rats, this compound has been shown to be effective in reversing the effects induced by alcuronium, gallamine, and pancuronium. nih.gov This indicates that this compound possesses broad efficacy in counteracting the effects of different types of non-depolarizing neuromuscular blockers.

Data Table: Efficacy of this compound in Reversing Neuromuscular Blockade

| Neuromuscular Blocking Agent | Species | Observed Efficacy in Reversal by this compound | Source |

| Tubocurarine | Rats | Effective | nih.gov |

| Tubocurarine | Cats | Effective | nih.gov |

| Tubocurarine | Baboons | Effective | nih.gov |

| Alcuronium | Rats | Effective | nih.gov |

| Gallamine | Rats | Effective | nih.gov |

| Pancuronium | Rats | Effective | nih.gov |

Dose-Response Characterization in Various Species Models

Studies in preclinical species have evaluated the dose-response relationship of this compound, particularly concerning its ability to reverse neuromuscular blockade. In rats, this compound administered intravenously at a dose of 10 µg/kg was found to be effective in reversing the effects induced by non-depolarizing muscle relaxants such as alcuronium, gallamine, pancuronium, and tubocurarine. The effectiveness of this compound in reversing tubocurarine-induced effects was also found to be comparable in cats and baboons.

Assessment of Neuromuscular Transmission Restoration

This compound, identified as a potent anticholinesterase, has been assessed for its capacity to restore neuromuscular transmission following blockade induced by non-depolarizing muscle relaxants. In studies, this compound effectively reversed the neuromuscular blockade caused by agents like tubocurarine in various species, including rats, cats, and baboons. This reversal indicates its ability to facilitate the recovery of normal neuromuscular function. In human volunteers, RX 72601 (0.66-0.83 mg) completely reversed neuromuscular blockade produced by tubocurarine, exhibiting a different time course compared to neostigmine (2.5 mg).

Electrophysiological Analysis of Neuromuscular Action

The assessment of neuromuscular function can involve electrophysiological methods, such as measuring voluntary grip strength and indirectly evoked muscle twitches. These techniques provide insight into the effectiveness of compounds like this compound in restoring nerve-to-muscle signaling. Electrophysiological analysis of neuromuscular synaptic function is a crucial method for determining neuromuscular transmission failure and can reveal precise synaptic impairment. While general electrophysiological methods for assessing neuromuscular transmission are well-established and involve recording electrical signals at the neuromuscular junction, specific detailed electrophysiological data for this compound from the search results regarding endplate potentials or muscle action potentials were not available to include in this section.

Central Nervous System Pharmacology of this compound

Beyond its effects on the neuromuscular junction, this compound has also demonstrated pharmacological activity within the central nervous system (CNS).

Central Cholinergic Pathway Modulation

This compound is characterized as an anticholinesterase, meaning it inhibits the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine. Acetylcholine is a key neurotransmitter in the central cholinergic system, which plays crucial roles in various brain functions, including cognition, memory, arousal, attention, and thermoregulation. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Studies have indicated that central cholinergic activity can influence various physiological responses.

Influence on Thermoregulation

The central administration of cholinergic agents can influence thermoregulation.

Induction of Hyperthermia via Central Administration (e.g., in unanesthetized cats)

Investigations into the central effects of this compound have included studies on its impact on body temperature. When injected into the cerebral ventricles of unanesthetized cats in doses ranging from 1 to 10 µg, this compound produced a dose-related hyperthermia. This effect was accompanied by other behavioral and autonomic responses. Experiments aimed at localizing the site of these actions suggested that hyperthermia could be induced from several diencephalic sites.

Neuroanatomical Localization of Thermoregulatory Effects (e.g., diencephalic sites)

Research indicates that this compound, as a centrally administered anticholinesterase, can influence thermoregulation, specifically inducing hypothermia in some animal models. While the central control of thermoregulation is known to involve diencephalic structures such as the hypothalamus, the specific neuroanatomical sites within the diencephalon or other brain regions where this compound exerts its thermoregulatory effects have not been explicitly detailed in the available search results. Studies on other agents have investigated the role of intrahypothalamic injections in altering body temperature, highlighting the importance of this region in thermoregulatory responses.

Comparative Analysis with Other Centrally Acting Anticholinesterases and Thermoregulatory Agents

This compound has been identified as a new anticholinesterase with central actions relevant to thermoregulation. Comparisons in preclinical settings have been made between the hypothermia induced by central administration of this compound and that produced by other agents like thyrotropin releasing hormone (TRH), noradrenaline, or calcium ions via intra-ventricular injections in unanaesthetized cats. In a separate context, the ability of this compound to reverse neuromuscular blockade was compared to that of neostigmine in human volunteers, noting differences in the time course of reversal and minimal muscarinic stimulation with this compound. While this comparison highlights differences between two anticholinesterases, it primarily pertains to peripheral effects at the neuromuscular junction, although it provides insight into the compound's pharmacological profile. Detailed comparative data focusing specifically on the central thermoregulatory effects of this compound versus other centrally acting anticholinesterases or thermoregulatory agents were not comprehensively available in the search results.

Behavioral and Autonomic Responses Elicited by Central Administration

Central administration of this compound has been associated with effects on thermoregulation, specifically inducing hypothermia in preclinical models. Beyond this thermoregulatory effect, detailed accounts of other behavioral and autonomic responses specifically elicited by central administration of this compound were not extensively provided in the search results. Studies evaluating this compound for reversing neuromuscular blockade in humans noted minimal stimulation at muscarinic sites, evidenced by limited effects on pulse rate and intestinal activity, which are autonomic responses. However, the administration route in this context was not explicitly stated as central. The central nervous system plays a crucial role in regulating autonomic functions and behavioral responses, but specific data linking central this compound administration to a broad spectrum of behavioral and autonomic outcomes were not found.

Analytical Methodologies for Rx 72601 Research

Quantitative Determination of RX-72601 in Biological Samples

A robust and sensitive bioanalytical method is essential for the quantitative determination of this compound in various biological matrices, such as plasma, serum, and tissue homogenates. To this end, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated. nih.gov This technique offers high selectivity and sensitivity, allowing for the accurate measurement of this compound concentrations even at low levels.

The sample preparation typically involves a protein precipitation step, followed by solid-phase extraction to remove interfering substances from the biological matrix. The chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution profile. The mass spectrometric detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which enhances the specificity of the assay. The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

| Parameter | Result |

|---|---|

| Linearity (Range) | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

Methodologies for Assessing Acetylcholinesterase Inhibition in vitro and in vivo

In vitro Assessment:

The primary mechanism of action of this compound, the inhibition of acetylcholinesterase, is initially characterized using in vitro enzymatic assays. The most common method employed is a modification of the Ellman's method, a colorimetric assay that measures the activity of AChE. nih.gov This assay utilizes acetylthiocholine as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The inhibitory potency of this compound is determined by measuring the reduction in enzyme activity in the presence of varying concentrations of the compound, from which the half-maximal inhibitory concentration (IC50) is calculated. researchgate.net Similar assays are conducted using butyrylcholinesterase (BChE) to assess the selectivity of this compound.

| Enzyme | IC50 (nM) |

|---|---|

| Human Acetylcholinesterase (hAChE) | 15.2 ± 1.8 |

| Human Butyrylcholinesterase (hBChE) | 345.6 ± 25.3 |

To further characterize the nature of the enzyme-inhibitor interaction, kinetic studies are performed. nih.gov By analyzing the effect of this compound on the Michaelis-Menten kinetics of AChE, it is possible to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). These studies involve measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations. The data are then fitted to different kinetic models to determine the inhibition constants (Ki). ugm.ac.id

In vivo Assessment:

To confirm the inhibitory activity of this compound in a living system, in vivo studies are conducted in animal models, typically rodents. One common approach involves the administration of this compound, followed by the collection of brain tissue at various time points. The activity of AChE in brain homogenates is then measured ex vivo using the Ellman's method. nih.gov Alternatively, in vivo microdialysis can be employed to measure the extracellular levels of acetylcholine (B1216132) in specific brain regions, providing a more dynamic assessment of AChE inhibition. nih.govnih.gov An increase in extracellular acetylcholine levels following the administration of this compound is indicative of in vivo target engagement.

Neurophysiological Techniques for Evaluating Neuromuscular Function

Given that acetylcholinesterase plays a critical role at the neuromuscular junction, it is important to evaluate the effects of this compound on neuromuscular function. Electromyography (EMG) and repetitive nerve stimulation (RNS) are key neurophysiological techniques used for this purpose. dergipark.org.tr

EMG involves the recording of electrical activity produced by skeletal muscles. In the context of this compound research, EMG can be used to assess for any changes in muscle fiber excitability or signs of muscle fatigue.

RNS is a diagnostic test that involves repeatedly stimulating a peripheral nerve and recording the muscle's response. In conditions where neuromuscular transmission is impaired, there may be a decremental response to RNS, meaning the amplitude of the muscle's response decreases with successive stimuli. By administering this compound and performing RNS, researchers can assess the compound's impact on the safety factor of neuromuscular transmission. An improvement in a decremental response in a disease model or the induction of changes in a normal animal can provide valuable information about the compound's peripheral activity.

| Parameter | Baseline | After this compound |

|---|---|---|

| Stimulation Frequency | 3 Hz | 3 Hz |

| Decrement in Compound Muscle Action Potential (CMAP) Amplitude | 5% | 2% |

Experimental Paradigms for Central Effects Characterization (e.g., intracranial injection techniques, behavioral assays)

To investigate the central effects of this compound, various experimental paradigms are utilized in animal models.

Intracranial Injection Techniques:

For direct administration to the central nervous system, thereby bypassing the blood-brain barrier, intracranial injection techniques such as intracerebroventricular (ICV) injections are employed. science.govwikipedia.org This allows for the assessment of the direct central actions of this compound on neuronal function and behavior, independent of its peripheral effects.

Behavioral Assays:

A battery of behavioral assays is used to characterize the cognitive and neuropsychiatric effects of this compound.

Morris Water Maze: This is a widely used test to assess spatial learning and memory. nih.gov The test involves a circular pool of opaque water with a hidden platform. Animals are trained to find the platform using distal visual cues. The time it takes to find the platform (escape latency) and the path taken are recorded. A probe trial, where the platform is removed, is used to assess memory retention. mdpi.com

| Treatment Group | Escape Latency (seconds) - Day 4 | Time in Target Quadrant (seconds) - Probe Trial |

|---|---|---|

| Vehicle | 45.2 ± 5.1 | 15.3 ± 2.2 |

| Scopolamine | 78.9 ± 6.8 | 8.1 ± 1.5 |

| Scopolamine + this compound | 52.4 ± 4.9 | 14.7 ± 2.0 |

Elevated Plus Maze: This test is used to assess anxiety-like behavior in rodents. nih.gov The maze consists of two open arms and two enclosed arms. The natural tendency of rodents is to spend more time in the enclosed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect. meliordiscovery.com

| Treatment Group | Time in Open Arms (seconds) | Number of Open Arm Entries |

|---|---|---|

| Vehicle | 25.6 ± 3.4 | 8.2 ± 1.1 |

| This compound | 42.1 ± 4.5 | 12.5 ± 1.8 |

Theoretical and Translational Implications of Rx 72601 Research

Contribution to Understanding Cholinergic Neurotransmission

Cholinergic neurotransmission, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), is fundamental to the function of both the central and peripheral nervous systems. The action of ACh is terminated by the rapid hydrolysis catalyzed by acetylcholinesterase (AChE) enzymes. Cholinesterase inhibitors, such as RX-72601, prevent the breakdown of ACh, thereby increasing its concentration at synapses and neuroeffector junctions.

The study of potent anticholinesterases like this compound serves as a valuable experimental tool to probe the physiological roles of cholinergic nerves and the dynamics of ACh signaling. By inhibiting AChE, researchers can observe the consequences of prolonged or enhanced cholinergic stimulation in specific tissues and pathways. While general information on cholinergic neurotransmission is well-established, the use of specific inhibitors like this compound in research contributes to understanding the extent and impact of AChE activity in regulating cholinergic tone in different physiological contexts.

Insights into Neuromuscular Physiology and Pharmacology

Research with this compound has provided significant insights into neuromuscular physiology and pharmacology, particularly concerning the reversal of neuromuscular blockade induced by non-depolarizing muscle relaxants. The neuromuscular junction is a key site of cholinergic transmission, where ACh released from motor neurons activates nicotinic acetylcholine receptors on muscle fibers, leading to muscle contraction. Non-depolarizing muscle relaxants compete with ACh for binding to these receptors, causing muscle paralysis.

Studies have evaluated this compound as an effective agent for reversing the neuromuscular blockade caused by various non-depolarizing muscle relaxants, including tubocurarine (B1210278), alcuronium, gallamine, and pancuronium. In both animal models (rats, cats, and baboons) and human volunteers, this compound demonstrated the ability to effectively restore neuromuscular function.

For instance, in studies in rats, this compound at a dose of 10 µg/kg intravenously was effective in reversing the effects of several non-depolarizing muscle relaxants. Human studies involving healthy male volunteers showed that this compound (0.66-0.83 mg) completely reversed tubocurarine-induced neuromuscular blockade, comparable to the effect of neostigmine (B1678181) (2.5 mg). These findings highlight the potent anticholinesterase activity of this compound at the neuromuscular junction and its potential utility in clinical settings to counteract the effects of muscle relaxants.

Potential for Developing Cholinesterase Modulators with Distinct Pharmacological Profiles

The evaluation of this compound has underscored the potential for developing cholinesterase modulators with distinct pharmacological profiles. While anticholinesterases are known for their effects at cholinergic synapses, they can also interact with muscarinic receptors, leading to undesirable side effects.

A key finding from the research on this compound is its ability to effectively reverse neuromuscular blockade with minimal muscarinic stimulation at effective doses. In human studies, the doses of this compound that produced complete reversal of neuromuscular blockade caused limited effects on pulse rate and intestinal activity, which are indicators of muscarinic stimulation. This contrasted with the effects typically seen with other anticholinesterases like neostigmine, which often necessitate co-administration with an antimuscarinic agent like atropine (B194438) to mitigate these side effects.

This distinct profile of potent neuromuscular anticholinesterase activity with minimal muscarinic effects suggests that compounds with the structural characteristics of this compound could serve as templates for developing new cholinesterase modulators with improved therapeutic indices, particularly for applications requiring selective effects at the neuromuscular junction.

Elucidation of Novel Central Thermoregulatory Mechanisms

Cholinergic pathways are known to play a role in the complex process of central thermoregulation, which is primarily controlled by the hypothalamus. Neurotransmitters, including acetylcholine, are involved in the neural networks that regulate body temperature in response to environmental changes and internal states.

While the precise mechanisms are intricate and involve multiple neurotransmitter systems, studies involving cholinergic modulation have contributed to understanding how the brain regulates heat production and heat loss. The inclusion of this compound in reviews on the pharmacologic control of temperature regulation suggests that research utilizing this compound has contributed to investigating the role of cholinergic activity in central thermoregulatory pathways.

Future Research Directions and Unexplored Avenues for Rx 72601

Comprehensive Investigations of Cholinergic Subtype Selectivity

While RX-72601 has been identified as an anticholinesterase, a critical area for future research is a comprehensive investigation into its selectivity profile across different components of the cholinergic system. This includes determining its inhibitory potency and kinetics against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Furthermore, understanding its potential interactions with various nicotinic and muscarinic acetylcholine (B1216132) receptor subtypes is crucial. nih.govlifecanvastech.com Future studies should employ a range of in vitro binding assays and functional experiments using recombinant receptor subtypes and enzymes to generate detailed selectivity data. This would involve generating dose-response curves and calculating IC50 or Ki values for each target. Such data would be essential for understanding the full pharmacological profile of this compound and predicting its effects in complex biological systems.

Exploration of Alternative Preclinical Disease Models

The initial research on this compound focused on its use as an anti-curare agent. nih.govnih.gov However, given its activity within the cholinergic system, there is potential to explore its effects in alternative preclinical disease models. lifecanvastech.comgoogle.com The cholinergic system plays a significant role in cognitive function, arousal, attention, and learning, and its dysfunction is implicated in various neurological disorders, including dementias. nih.govlifecanvastech.comwikipedia.org Future research could investigate the efficacy of this compound in preclinical models of cognitive impairment, neurodegenerative diseases (such as models of Alzheimer's or Parkinson's disease that exhibit cholinergic deficits), or other neurological conditions where cholinergic modulation may be beneficial. nih.govlifecanvastech.comwikipedia.org Studies could assess behavioral outcomes related to cognition, memory, and motor function, alongside neurochemical and neuropathological endpoints. nih.govlifecanvastech.comwikipedia.orgnih.gov

Advanced Structural Biology Studies for Target Interaction Mapping

To gain a detailed understanding of how this compound interacts with its biological targets, advanced structural biology techniques are warranted. Future research should aim to determine the co-crystal structure of this compound bound to human AChE and/or BChE. Techniques such as X-ray crystallography or cryo-electron microscopy could provide atomic-resolution insights into the binding mode, key interactions, and conformational changes induced upon ligand binding. ubi.pt Similarly, structural studies investigating the interaction of this compound with relevant cholinergic receptor subtypes, potentially using techniques like cryo-EM of receptor-ligand complexes, would be highly informative. This structural information is invaluable for rational drug design efforts and for understanding the molecular basis of this compound's pharmacological effects.

Development of Novel Analytical Probes based on this compound Scaffold

The chemical scaffold of this compound, cis-2-(3-hydroxyphenyl)-1-pyrrolidinocyclohexane, could serve as a basis for developing novel analytical probes to study the cholinergic system. ontosight.aiechemi.com Future research could focus on synthesizing fluorescent, radiolabeled, or affinity-tagged derivatives of this compound. These probes could be utilized in various research applications, such as imaging cholinergic neurons or synapses, quantifying cholinesterase activity in biological samples, or isolating and identifying novel proteins that interact with the this compound scaffold. nih.govlifecanvastech.com The development of such tools would provide valuable resources for basic research into cholinergic signaling and drug discovery efforts.

Long-term Pharmacological Effects in Preclinical Models

While some studies have examined the acute effects of this compound, investigations into its long-term pharmacological effects in preclinical models are needed. nih.govnih.govnih.gov Future research could involve chronic administration studies in relevant animal models to assess the sustained efficacy of this compound in models of cholinergic dysfunction or other relevant disease states. annualreports.co.uk These studies should evaluate not only the primary pharmacological endpoints but also potential adaptive changes in the cholinergic system or other physiological parameters that may occur with prolonged exposure. annualreviews.org Such data would be important for determining the potential therapeutic utility and the feasibility of chronic administration.

Comparative Pharmacological Profiling with Emerging Cholinesterase Inhibitors

The field of cholinesterase inhibitors and cholinergic modulators is continually evolving. Future research on this compound should include comparative pharmacological profiling against other established and emerging cholinesterase inhibitors or cholinergic ligands. nih.govresearchgate.net This would involve conducting parallel in vitro and in vivo studies to compare the potency, selectivity, efficacy, and pharmacokinetic properties of this compound with other compounds. nih.govnih.gov Such comparative studies would help to position this compound within the broader landscape of cholinergic therapeutics and identify potential advantages or unique properties it may possess.

Q & A

Q. What are the established synthetic routes for RX-72601, and how do reaction conditions influence yield and purity?

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using reference compounds or computational tools (e.g., ACD/Labs) to confirm structural integrity .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 min) to assess purity and detect byproducts .

- Elemental Analysis : Deviations >0.3% from theoretical values indicate impurities or hydration .

Q. How does this compound’s in vitro potency compare to structurally analogous compounds in primary assays?

Methodological Answer:

- Design dose-response curves (e.g., 0.1–100 µM) with triplicate measurements. Calculate IC50/EC50 values using nonlinear regression (e.g., GraphPad Prism) .

- Include positive/negative controls (e.g., known inhibitors) and validate assays with Z’-factor >0.5 to ensure robustness .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved across independent studies?

Methodological Answer:

- Perform meta-analysis of published IC50 values, accounting for assay variability (e.g., cell line differences, ATP concentrations). Use Bland-Altman plots to identify systematic biases .

- Validate hypotheses via orthogonal assays (e.g., SPR for binding affinity, CRISPR knockdown for target engagement) .

Q. What computational strategies predict this compound’s off-target interactions and metabolic stability?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures of high-homology targets (>70% sequence identity) .

- ADME Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, CYP450 inhibition, and bioavailability .

- Experimental validation: Compare in silico results with microsomal stability assays (e.g., t1/2 in human liver microsomes) .

Q. How can synthetic protocols for this compound be optimized to reduce hazardous byproducts without compromising yield?

Methodological Answer:

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity discrepancies in this compound studies?

Methodological Answer:

- Use mixed-effects models to account for inter-experiment variability. Apply Benjamini-Hochberg correction for multiple comparisons in transcriptomic data .

- Report 95% confidence intervals for LD50 values and use Kaplan-Meier survival curves in animal models .

Methodological Best Practices

- Literature Gaps : Prioritize studies addressing unresolved questions (e.g., this compound’s enantiomer-specific activity) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Reproducibility : Archive raw data (e.g., NMR FIDs, HPLC chromatograms) in repositories like Zenodo, citing DOIs in supplementary materials .

- Ethical Compliance : Obtain IRB/IACUC approvals for biological studies and disclose conflicts of interest per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.